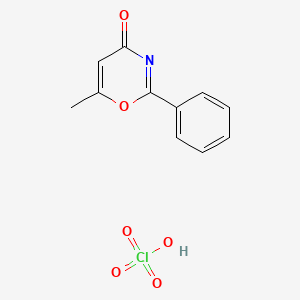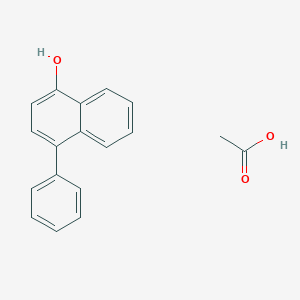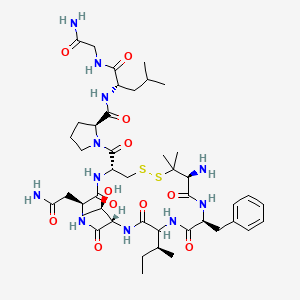
Oxytocin, 1-penicillamyl-phe(2)-thr(4)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxytocin, 1-penicillamyl-phe(2)-thr(4)- is a synthetic derivative of oxytocin, a peptide hormone and neuropeptide. Oxytocin is well-known for its roles in social bonding, sexual reproduction, childbirth, and the period after childbirth. The synthetic derivative aims to enhance or modify the biological activity of the natural hormone for various research and therapeutic purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxytocin derivatives typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Coupling: The amino acid is activated and coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptide derivatives like oxytocin, 1-penicillamyl-phe(2)-thr(4)-, involves large-scale SPPS with automated peptide synthesizers. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification.
Análisis De Reacciones Químicas
Types of Reactions
Oxytocin derivatives can undergo various chemical reactions, including:
Oxidation: This can affect the disulfide bonds within the peptide.
Reduction: Reducing agents can break disulfide bonds.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.
Substitution Reagents: Amino acid derivatives, coupling agents like HATU or DIC.
Major Products
The major products of these reactions are modified peptides with altered biological activity, stability, or solubility.
Aplicaciones Científicas De Investigación
Oxytocin derivatives have a wide range of applications in scientific research:
Chemistry: Studying peptide synthesis and modification techniques.
Biology: Investigating the role of oxytocin in cellular processes.
Medicine: Developing new therapeutic agents for conditions like autism, anxiety, and labor induction.
Industry: Producing peptide-based drugs and research reagents.
Mecanismo De Acción
The mechanism of action of oxytocin derivatives involves binding to oxytocin receptors, which are G-protein-coupled receptors. This binding triggers intracellular signaling pathways that lead to various physiological effects, such as muscle contraction, social bonding, and stress reduction.
Comparación Con Compuestos Similares
Similar Compounds
Vasopressin: Another peptide hormone with similar structure and functions.
Carbetocin: A synthetic oxytocin analog used to prevent postpartum hemorrhage.
Desmopressin: A synthetic analog of vasopressin used to treat diabetes insipidus.
Uniqueness
Oxytocin, 1-penicillamyl-phe(2)-thr(4)-, is unique due to its specific modifications, which may enhance its stability, receptor affinity, or biological activity compared to other oxytocin analogs.
Propiedades
Número CAS |
78578-27-5 |
|---|---|
Fórmula molecular |
C44H69N11O11S2 |
Peso molecular |
992.2 g/mol |
Nombre IUPAC |
(2S)-1-[(4R,7S,10S,16S,19S)-19-amino-7-(2-amino-2-oxoethyl)-16-benzyl-13-[(2S)-butan-2-yl]-10-[(1R)-1-hydroxyethyl]-20,20-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C44H69N11O11S2/c1-8-23(4)33-40(63)54-34(24(5)56)41(64)50-28(19-31(45)57)37(60)52-29(43(66)55-16-12-15-30(55)39(62)49-26(17-22(2)3)36(59)48-20-32(46)58)21-67-68-44(6,7)35(47)42(65)51-27(38(61)53-33)18-25-13-10-9-11-14-25/h9-11,13-14,22-24,26-30,33-35,56H,8,12,15-21,47H2,1-7H3,(H2,45,57)(H2,46,58)(H,48,59)(H,49,62)(H,50,64)(H,51,65)(H,52,60)(H,53,61)(H,54,63)/t23-,24+,26-,27-,28-,29-,30-,33?,34-,35-/m0/s1 |
Clave InChI |
GIYLBKDUGRUILS-MIOBVDQASA-N |
SMILES isomérico |
CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC([C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)N)(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)[C@@H](C)O |
SMILES canónico |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC(C(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)N)(C)C)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Chloro-1-[(1-chloroethenyl)sulfanyl]ethene](/img/structure/B14444897.png)


![Bicyclo[4.1.0]hept-3-ene-7-carboxylic acid](/img/structure/B14444920.png)
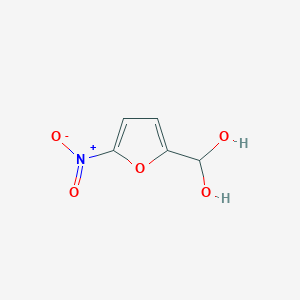
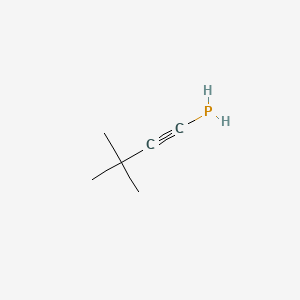
![Trimethyl[(4-methylhept-2-en-3-yl)oxy]silane](/img/structure/B14444936.png)
